1,2,3,4-Tetra-o-acetyl-d-lyxopyranose
Description
Strategic Application of Acetyl Protecting Groups in Glycoscience
Carbohydrates are polyhydroxy compounds, meaning they possess multiple hydroxyl (-OH) groups of similar reactivity. synthose.com This structural feature presents a significant challenge in synthetic chemistry, where specific reactions at designated positions are often required. To achieve such site-selectivity, chemists employ "protecting groups" to temporarily mask the hydroxyl groups that are not intended to react. tcichemicals.com
The acetyl group (Ac), typically introduced using acetic anhydride (B1165640), is one of the most fundamental and widely used protecting groups in carbohydrate chemistry. nih.govchemicalbook.com Its application serves several critical purposes:
Protection: Acetylation converts the reactive, nucleophilic hydroxyl groups into stable ester functionalities. nih.gov This prevents them from interfering in subsequent chemical transformations, such as oxidation, reduction, or glycosylation reactions at other sites. synthose.comtcichemicals.com
Enhanced Solubility: Unprotected monosaccharides are generally hydrophilic and soluble in water but poorly soluble in common organic solvents used for synthesis (e.g., dichloromethane, toluene). chemicalbook.comsigmaaldrich.com The introduction of nonpolar acetyl groups significantly increases the molecule's solubility in these organic solvents, making it more amenable to a wider range of reaction conditions. nih.gov
Stereochemical Influence: Protecting groups, particularly those at the C2 position (the carbon atom adjacent to the anomeric center), can influence the stereochemical outcome of glycosylation reactions. synthose.com Acyl groups like acetyl can participate in the reaction through "neighboring group participation," which typically leads to the formation of 1,2-trans glycosidic linkages with high selectivity. synthose.com
This strategic masking and unmasking of functional groups are central to the successful synthesis of complex oligosaccharides and glycoconjugates. synthose.com
The Role of O-Acetylated Monosaccharides as Building Blocks in Complex Carbohydrate Synthesis
Fully acetylated monosaccharides, often referred to as per-O-acetylated sugars, are crucial and affordable intermediates, or "building blocks," for the synthesis of more complex carbohydrate-containing molecules. nih.govnih.gov Once the hydroxyl groups are protected, the acetylated sugar can be activated at its anomeric center (C1) to become a glycosyl donor. This activated donor is then reacted with a glycosyl acceptor (another sugar, an alcohol, or an amine) to form a glycosidic bond, the fundamental linkage that connects monosaccharides into larger structures.
Per-O-acetylated sugars are frequently used as precursors for various glycosyl donors, including glycosyl halides (iodides, bromides) and thioglycosides. nih.gov The stability and enhanced solubility of these acetylated intermediates facilitate their purification and handling, making multi-step synthetic sequences more practical and efficient. nih.gov Following the construction of the desired carbohydrate backbone, the acetyl protecting groups can be removed cleanly under basic conditions (e.g., using sodium methoxide (B1231860) in methanol, a process known as Zemplén deacetylation) to reveal the final, unprotected oligosaccharide or glycoconjugate.
Overview of 1,2,3,4-Tetra-O-acetyl-D-lyxopyranose within Carbohydrate Research
This compound is the per-O-acetylated derivative of D-lyxose, a C2 epimer of D-xylose. D-lyxose is a relatively rare aldopentose sugar that has garnered interest as a precursor for the synthesis of bioactive compounds, including certain anti-tumor agents and the immune stimulant α-galactosylceramide.
Within this context, this compound serves as a key synthetic intermediate. The standard method for its preparation involves the treatment of D-lyxose with an acetylating agent like acetic anhydride in the presence of a base such as pyridine (B92270) or a catalyst like iodine. nih.gov This reaction converts all four hydroxyl groups to acetate (B1210297) esters, yielding the target compound as a stable, soluble, and crystalline solid.
The primary role of this compound in research is to act as a protected building block. Its protected hydroxyl groups and enhanced solubility in organic solvents make it an ideal starting material for the synthesis of D-lyxose-containing oligosaccharides or other complex target molecules. nih.govnih.gov By using this acetylated form, chemists can perform selective modifications, such as the introduction of a glycosidic linkage at the anomeric position, before removing the acetyl groups in a final deprotection step. While specific research focusing exclusively on this compound is less common than for its glucose or xylose counterparts, its utility is well-established based on the fundamental principles of protecting group chemistry in glycoscience. synthose.comnih.gov
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | C₁₃H₁₈O₉ |
| Molecular Weight | 318.28 g/mol |
| Appearance | White Crystalline Solid synthose.com |
| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ethyl acetate (EtOAc), Methanol (MeOH) synthose.com |
| Parent Monosaccharide | D-Lyxose |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H18O9 |
|---|---|
Molecular Weight |
318.28 g/mol |
IUPAC Name |
[(3R,4S,5S)-4,5,6-triacetyloxyoxan-3-yl] acetate |
InChI |
InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11+,12+,13?/m1/s1 |
InChI Key |
MJOQJPYNENPSSS-VHGBLZLWSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1COC([C@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 1,2,3,4 Tetra O Acetyl D Lyxopyranose and Its Derivatives
Established Synthetic Pathways to Per-O-acetyl-D-lyxopyranose
The most direct route to 1,2,3,4-Tetra-O-acetyl-D-lyxopyranose, often referred to as per-O-acetylated D-lyxopyranose, involves the complete acetylation of all hydroxyl groups of the parent monosaccharide, D-lyxose.
The classical and most widely employed method for the synthesis of this compound is the direct acetylation of D-lyxose. This reaction is typically performed using acetic anhydride (B1165640) as the acetylating agent in the presence of a catalyst. A common procedure involves heating D-lyxose with acetic anhydride and a mild base, such as sodium acetate (B1210297), which facilitates the esterification of all four hydroxyl groups on the pyranose ring. This process generally results in a mixture of α and β anomers of the final product. Alternative basic catalysts, such as pyridine (B92270), are also frequently used, often allowing the reaction to proceed at room temperature. mdpi.com
Optimization of the acetylation process is crucial for maximizing yield and, in some cases, controlling the anomeric stereoselectivity. Key variables in the reaction include the choice of catalyst, solvent, temperature, and reaction time.
Catalyst: While traditional methods use sodium acetate or pyridine, Lewis acids can also be employed. The choice of catalyst can influence the reaction rate and the equilibrium between the anomeric forms.
Temperature: Reactions are often conducted at elevated temperatures (e.g., 100°C) with sodium acetate to ensure complete acetylation. chemicalbook.com However, using more reactive catalysts like pyridine may allow for lower temperatures, which can minimize the formation of degradation byproducts.
Solvent: While the reaction can be run in neat acetic anhydride, the use of a co-solvent like pyridine can improve the solubility of the starting D-lyxose and facilitate a more homogeneous reaction mixture.
Reaction Time: Monitoring the reaction by techniques such as thin-layer chromatography (TLC) is essential to determine the point of completion and prevent prolonged reaction times that could lead to side reactions.
The optimization aims to achieve a high-yielding, clean conversion to the desired tetra-acetylated product, which is often obtained as a stable, crystalline solid after purification.
Synthesis of Key Intermediates Incorporating this compound
While this compound is a stable and easily handled compound, the anomeric acetyl group is a poor leaving group for glycosylation reactions. Therefore, the tetraacetate serves as a crucial precursor for the synthesis of more reactive "glycosyl donors," where the anomeric acetate is replaced by a group that is more readily displaced by a nucleophile (a glycosyl acceptor).
Glycosyl Halides: Glycosyl halides, particularly bromides and chlorides, are classic glycosyl donors. Their synthesis from per-O-acetylated sugars is well-established. nih.gov The most common method for preparing a glycosyl bromide is the treatment of the tetra-O-acetyl-D-lyxopyranose with a solution of hydrogen bromide (HBr) in acetic acid. nih.gov This reaction proceeds with the replacement of the anomeric acetyl group with a bromine atom, typically yielding the thermodynamically more stable anomer. Similarly, glycosyl chlorides can be prepared using reagents like acetyl chloride under acidic conditions. nih.govnih.gov These halides are highly reactive intermediates used in Koenigs-Knorr type glycosylations.
Glycosyl Trichloroacetimidates: The glycosyl trichloroacetimidate method is a powerful and widely used strategy for oligosaccharide synthesis due to the high reactivity and stereodirecting potential of the imidate donors. organic-chemistry.org The synthesis of a lyxopyranosyl trichloroacetimidate from the tetra-acetylated precursor involves two main steps:
Selective de-O-acetylation at the anomeric position: The anomeric acetyl group is selectively removed to generate the corresponding hemiacetal (a free hydroxyl group at C-1). This is often achieved using specific reagents like hydrazine acetate or certain enzymatic conditions.
Formation of the imidate: The resulting hemiacetal is then treated with trichloroacetonitrile (Cl₃CCN) in the presence of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate. nih.gov This reaction forms the O-glycosyl trichloroacetimidate, which can be activated under mild acidic conditions (e.g., using trimethylsilyl triflate or boron trifluoride etherate) for glycosylation. organic-chemistry.orgnih.gov
Regioselective functionalization involves the selective chemical modification of one specific position on the sugar ring while the others remain protected. For a per-acetylated sugar like this compound, this typically means selectively removing one of the four acetyl groups to expose a single hydroxyl group for further reaction.
Achieving such selectivity can be challenging due to the similar reactivity of the secondary acetyl groups. However, specific methodologies have been developed:
Enzymatic Hydrolysis: The use of enzymes, particularly lipases and esterases, can achieve high regioselectivity in the deacetylation of protected sugars. researchgate.net For example, lipases from sources like Candida rugosa have been shown to selectively hydrolyze specific ester linkages, which can be exploited to unmask a single hydroxyl group on the lyxopyranose ring. researchgate.net
Acid-Catalyzed Deacetylation: Under carefully controlled acidic conditions, differences in the reactivity of the acetyl groups can be exploited. Studies on other per-acetylated sugars have shown that preferential deacetylation at certain positions is possible, although this method may be less selective than enzymatic approaches. nih.gov
Once a single hydroxyl group is exposed, it can be selectively functionalized, for instance, by glycosylation to form a disaccharide, or by introducing other protecting groups to allow for complex, multi-step synthetic sequences.
Comparative Analysis of Synthetic Yields and Stereoselectivities
The choice of synthetic methodology for preparing glycosyl donors from this compound is dictated by the desired reactivity, stability, and stereochemical outcome of the subsequent glycosylation reaction. Glycosyl halides and trichloroacetimidates are the most common intermediates, each with distinct advantages.
The stereoselectivity of glycosylation (i.e., the formation of an α- or β-glycosidic linkage) is heavily influenced by the nature of the glycosyl donor, the protecting groups, the solvent, and the reaction conditions. For donors with an acetyl group at the C-2 position, like those derived from acetylated lyxopyranose, neighboring group participation is a key factor. The C-2 acetyl group can participate in the reaction to form an intermediate dioxolanium ion, which blocks one face of the molecule and directs the incoming glycosyl acceptor to attack from the opposite face, typically resulting in the formation of a 1,2-trans-glycosidic linkage.
Below is a comparative table of common glycosyl donors derived from per-O-acetylated pyranoses.
| Glycosyl Donor | Typical Reagents for Preparation | General Yield | Stereoselectivity of Formation | Key Features |
|---|---|---|---|---|
| Glycosyl Bromide | HBr in Acetic Acid | Good to Excellent | Often yields the thermodynamically stable anomer (e.g., α-anomer) | Highly reactive, classic donor for Koenigs-Knorr reactions; moisture sensitive. |
| Glycosyl Trichloroacetimidate | 1) Anomeric deacetylation; 2) Cl₃CCN, Base (e.g., DBU) | Excellent | Anomeric ratio (α/β) can be controlled by reaction conditions (e.g., kinetic vs. thermodynamic control). | Highly reactive, versatile donor; activated under mild Lewis acid conditions. nih.gov |
Mechanistic Aspects and Reactivity of 1,2,3,4 Tetra O Acetyl D Lyxopyranose in Glycosylation Reactions
The "Disarming" Effect of Acetyl Protecting Groups on Glycosyl Reactivity
Protecting groups in carbohydrate chemistry do more than simply mask functional groups; they actively modulate the reactivity of the glycosyl donor. nih.gov The acetyl groups on 1,2,3,4-Tetra-O-acetyl-D-lyxopyranose exert a significant electronic effect known as "disarming." Acetyl groups are electron-withdrawing, which reduces the electron density of the pyranose ring. This electronic destabilization of the crucial oxocarbenium ion intermediate, which is formed upon departure of the anomeric leaving group, renders the glycosyl donor less reactive. researchgate.netresearchgate.net This phenomenon is a cornerstone of the "armed-disarmed" strategy in oligosaccharide synthesis, where a more reactive "armed" donor (with electron-donating groups like benzyl ethers) can be selectively coupled to a less reactive "disarmed" acceptor. researchgate.net Consequently, acetylated donors like tetra-O-acetyl-D-lyxopyranose require more forceful activation conditions to proceed with glycosylation compared to their benzylated counterparts.
The disarming nature of acetyl groups has direct kinetic and thermodynamic consequences. Kinetically, the increased energy barrier to forming the destabilized oxocarbenium ion results in a slower rate of glycosylation. mdpi.com The reaction's progress is therefore highly dependent on factors like temperature and the strength of the activator. fu-berlin.de
Thermodynamically, the reaction conditions can influence the equilibrium between the α and β anomers of the glycosidic product. Lewis acid catalysts, often required to activate disarmed donors, can also promote the anomerization of the newly formed glycoside. acs.orgnih.gov For instance, studies on other acetylated sugars have shown that lowering the reaction temperature can shift the thermodynamic equilibrium, often favoring the formation of the α-anomer. acs.org The choice of Lewis acid also plays a role; for example, TiCl₄ has been observed to catalyze anomerization faster than SnCl₄ and can lead to different α:β equilibrium ratios. acs.org
Anomerization, the conversion of one anomer (e.g., β) into the other (α) at the anomeric center, is a key consideration when using acetylated donors. This process is often catalyzed by the Lewis acids used for the glycosylation itself. researchgate.netacs.org The rate of anomerization is influenced by several factors, including the strength of the Lewis acid, temperature, and the structure of the sugar. acs.orgnih.gov For acetylated O-glycosides, Lewis acids like SnCl₄ and TiCl₄ can effectively promote the conversion of a kinetic product to a more thermodynamically stable one. acs.org
Several factors have been identified that influence the rates and outcomes of Lewis acid-catalyzed anomerization, as summarized in the table below.
| Factor | Influence on Anomerization | Research Finding |
| Temperature | Lower temperatures decrease the rate of anomerization. | Reducing the temperature from 40 °C to 0 °C was found to decrease the anomerization rate by a factor of approximately five in one study. acs.org A significant impact on the degree of anomerization was observed when the temperature was lowered, with the α/β ratio shifting dramatically from 1/1 at 90 °C to 6/94 at 70 °C in another system. nih.gov |
| Lewis Acid Catalyst | The choice of Lewis acid affects the reaction rate and the final anomeric ratio. | TiCl₄ was found to be a more potent catalyst than SnCl₄, leading to an approximately 12-fold faster anomerization rate under identical conditions. acs.org |
| Protecting Groups | The electronic nature of protecting groups influences reactivity. | The use of electron-withdrawing benzoyl groups was found to be crucial for successful anomerization in disaccharides, whereas attempts with acetyl-protected derivatives were unsuccessful under the same conditions. researchgate.net |
Stereocontrol Strategies in Glycosidic Bond Formation
Achieving high stereoselectivity in the formation of the glycosidic bond is a primary challenge in carbohydrate synthesis. With this compound, the stereochemical outcome (α or β) is dictated by a complex interplay between neighboring group participation, the anomeric effect, solvent, and the activation system.
A C-2 acyl group, such as the acetoxy group in this compound, can play a crucial role in directing the stereochemical outcome of glycosylation through neighboring group participation. nih.govfrontiersin.org Upon activation of the anomeric center, the carbonyl oxygen of the C-2 acetoxy group can attack the incipient oxocarbenium ion, forming a cyclic dioxolenium ion intermediate. nih.gov This rigid intermediate effectively shields one face of the pyranose ring from the incoming glycosyl acceptor. Consequently, the acceptor can only attack from the opposite face, leading exclusively to the formation of a 1,2-trans-glycosidic bond. nih.gov
In the case of D-lyxose, which has an axial hydroxyl group at the C-2 position in its preferred 4C1 chair conformation, the 1,2-trans product is the α-glycoside . Therefore, the participation of the C-2 acetoxy group is a powerful strategy for the stereoselective synthesis of α-lyxosides. The formation of the 1,2-cis product (β-lyxoside) would necessitate reaction conditions that suppress or override this neighboring group participation mechanism.
The synthesis of β-lyxosides (a 1,2-cis relationship) from this compound requires circumventing the powerful α-directing effect of C-2 acetoxy participation. This is typically achieved by employing conditions that favor an SN2-like reaction mechanism or by manipulating the SN1 pathway to favor attack from the β-face.
Several factors can influence the formation of the 1,2-cis glycoside:
Solvents: Certain solvents, particularly acetonitrile, are known to promote the formation of β-glycosides. chemrxiv.org It is proposed that the solvent can form a transient α-nitrilium ion intermediate, which then undergoes an SN2 displacement by the acceptor to yield the β-product.
Promoter/Activator: The choice of promoter can heavily influence the stereochemical outcome. Some systems are designed to favor SN2-like displacement at the anomeric center, which can lead to the β-glycoside if starting from an α-anomeric donor. mdpi.com
Temperature: Low temperatures can favor SN2-type pathways, potentially increasing β-selectivity, by disfavoring the formation of a dissociated oxocarbenium ion. frontiersin.org
Donor Reactivity: While acetyl groups are generally disarming, subtle modifications to the protecting groups can influence the stability of intermediates and shift the reaction pathway. mdpi.com
| Strategy | Favored Anomer | Mechanism/Rationale |
| C-2 Acetoxy Participation | α (1,2-trans) | Formation of a cyclic dioxolenium ion intermediate blocks the α-face, directing the acceptor to the β-face. nih.gov |
| Use of Ethereal Solvents (e.g., Diethyl Ether) | α (1,2-cis) | The anomeric effect, which thermodynamically favors an axial anomeric substituent (α in lyxose), often dominates in non-participating solvents. researchgate.net |
| Use of Nitrile Solvents (e.g., Acetonitrile) | β (1,2-cis) | Solvent participation can lead to an α-nitrilium intermediate, which is then displaced via an SN2 reaction to give the β-product. chemrxiv.org |
| Low Temperature Conditions | β (1,2-cis) | Can favor an SN2-like pathway over an SN1 pathway, potentially leading to inversion of an α-donor to a β-glycoside. frontiersin.org |
Activation Systems for Acetylated Lyxopyranose Glycosyl Donors
Due to the disarming effect of the four acetyl groups, this compound is a relatively unreactive glycosyl donor and requires a potent activation system to facilitate glycosylation. The anomeric acetyl group is a poor leaving group on its own and must be activated by a promoter, typically a Lewis acid. mdpi.com The promoter coordinates to the anomeric oxygen, weakening the C1-O1 bond and promoting the formation of the key oxocarbenium ion intermediate. mdpi.com
Common activation systems for per-O-acetylated glycosyl donors include:
Boron Trifluoride Etherate (BF₃·Et₂O): A widely used and effective Lewis acid for activating acetylated donors in reactions with a variety of alcohol acceptors. mdpi.com
Trimethylsilyl Trifluoromethanesulfonate (TMSOTf): A powerful Lewis acid capable of activating even very disarmed donors at low temperatures. frontiersin.org
Tin(IV) Chloride (SnCl₄): Another strong Lewis acid often used in glycosylation and anomerization reactions. acs.org
Titanium(IV) Chloride (TiCl₄): A highly effective Lewis acid, noted for its ability to promote glycosylation and anomerization, sometimes with higher rates than SnCl₄. researchgate.netacs.org
N-Iodosuccinimide (NIS) and a Catalytic Acid (e.g., TfOH): This combination is a classic system for activating thioglycoside donors, but related halonium-based systems can be used to activate other types of glycosyl donors. The strong Brønsted acid co-catalyst is often crucial for activating disarmed substrates. fu-berlin.denih.gov
The choice of activator depends on the nucleophilicity of the glycosyl acceptor and the desired reaction conditions (e.g., temperature, solvent). A careful balance must be struck, as overly harsh conditions can lead to side reactions, including degradation of the sugar or anomerization of the product. fu-berlin.de
Lewis Acid Catalysis and Promoter Selection
In glycosylation reactions, Lewis acids are crucial for activating the glycosyl donor. For a donor like this compound, the Lewis acid coordinates to the oxygen atom of the anomeric acetyl group. This coordination weakens the anomeric C-O bond, promoting its cleavage and the formation of a reactive oxocarbenium ion intermediate. frontiersin.org The choice of Lewis acid is critical and influences both the reaction rate and the stereochemical outcome.
Common Lewis acids used for activating peracetylated sugar donors include boron trifluoride etherate (BF₃·Et₂O), trimethylsilyl trifluoromethanesulfonate (TMSOTf), and various metal halides like zinc chloride (ZnCl₂) and aluminum chloride (AlCl₃). mdpi.com For instance, in studies with the analogous 1,2,3,4-tetra-O-acetyl-D-xylopyranose, BF₃·Et₂O has been successfully employed to promote glycosylation with alcohol acceptors like 2-bromoethanol.
The general mechanism involves the departure of the acetoxy group at the anomeric center (C-1) to form an acyloxonium ion intermediate, stabilized through neighboring group participation by the acetyl group at C-2. frontiersin.org This participation typically directs the incoming nucleophile (the acceptor) to attack from the opposite face, leading to the formation of a 1,2-trans-glycosidic linkage. For D-lyxopyranose, with its axial C-2 acetyl group in the common ¹C₄ conformation, this would favor the formation of β-lyxosides. The selection of a stronger or weaker Lewis acid can modulate the reaction conditions needed to achieve efficient glycosylation.
Metal-Catalyzed Glycosidations
Transition metal catalysts offer alternative pathways for activating glycosyl donors and can provide unique reactivity and selectivity. nih.gov Catalysts based on metals such as gold (Au), palladium (Pd), iron (Fe), and ruthenium (Ru) have been developed for various glycosylation reactions. frontiersin.org While specific examples employing this compound are scarce, the principles from other systems are applicable.
For instance, gold(I) or gold(III) complexes are known to activate glycosyl donors with alkynyl or other functionalized leaving groups. nih.gov However, for a simple acetylated donor, a more common approach would involve its conversion into a more reactive species like a glycosyl halide or trichloroacetimidate, which is then activated by a metal catalyst. Iron(III) chloride, an inexpensive and environmentally benign Lewis acid, has been utilized as a catalyst for 1,2-trans glycosylation reactions of O-glycosyl trichloroacetimidate (OTCA) donors. frontiersin.org
The mechanism in these reactions often still proceeds through an oxocarbenium ion-like transition state. The nature of the metal, its ligands, and the reaction solvent all play a significant role in the efficiency and stereoselectivity of the glycosidic bond formation.
Substrate Scope and Acceptor Reactivity with this compound
The success of a glycosylation reaction is critically dependent on the nucleophilicity of the glycosyl acceptor. researchgate.net The reactivity of the acceptor's hydroxyl group is influenced by steric hindrance and electronic effects from neighboring protecting groups.
Generally, primary alcohols are more reactive acceptors than secondary alcohols due to reduced steric hindrance. The substrate scope for a donor like this compound would be expected to include a range of simple primary and secondary alcohols, as well as more complex carbohydrate-based acceptors with a free hydroxyl group.
In a study using 1,2,3,4-tetra-O-acetyl-D-xylopyranose as the donor and 2-bromoethanol as the acceptor, the reaction proceeded to form the corresponding glycoside, demonstrating the viability of using simple functionalized alcohols as acceptors. The presence of electron-withdrawing or electron-donating groups near the acceptor's hydroxyl group can significantly alter its nucleophilicity and thus the reaction outcome. For example, acceptors with bulky or electron-withdrawing protecting groups in close proximity to the reacting hydroxyl group would be expected to exhibit lower reactivity, requiring more forcing conditions or stronger promoters.
The table below illustrates the general principles of acceptor reactivity, which would be applicable to glycosylations with this compound.
| Acceptor Type | General Reactivity | Influencing Factors |
|---|---|---|
| Primary Alcohols (e.g., R-CH₂OH) | High | Less steric hindrance allows for easier approach to the anomeric center. |
| Secondary Alcohols (e.g., R₂CHOH) | Moderate to Low | Increased steric bulk around the hydroxyl group impedes reactivity. |
| Tertiary Alcohols (e.g., R₃COH) | Very Low / Unreactive | Extreme steric hindrance generally prevents reaction. |
| Phenols | Low | Lower nucleophilicity of the hydroxyl group compared to aliphatic alcohols. |
| Carbohydrate Acceptors | Variable | Depends on the position (e.g., primary C-6 vs. secondary C-2, C-3, C-4) and the electronic effects of protecting groups. |
Application of 1,2,3,4 Tetra O Acetyl D Lyxopyranose in the Synthesis of Complex Biomolecules
Construction of Oligosaccharides and Glycoconjugates
Synthesis of Disaccharides Featuring a Lyxopyranosyl Moiety
The creation of disaccharides containing a lyxopyranosyl unit is a key step in building more complex carbohydrate structures. While specific examples detailing the use of 1,2,3,4-Tetra-O-acetyl-D-lyxopyranose are not extensively documented in readily available literature, the general principles of glycosylation chemistry using acetylated sugars are well-established. In a typical reaction, the acetylated lyxopyranose can be converted into a more reactive species, such as a glycosyl halide or a trichloroacetimidate. This activated donor is then reacted with a suitable glycosyl acceptor, a partially protected monosaccharide with a free hydroxyl group, in the presence of a promoter to form the desired disaccharide.
The stereochemical outcome of the glycosylation reaction is a critical aspect, and the choice of protecting groups, solvents, and promoters plays a significant role in controlling the formation of either α- or β-glycosidic linkages. The principles of such synthetic strategies have been demonstrated with the closely related sugar, D-xylose. For instance, 1,2,3,4-tetra-O-acetyl-D-xylopyranose has been utilized as a precursor to glycosyl donors for the synthesis of various xylopyranosides. mdpi.com
Integration into Complex Glycan Architectures
Beyond disaccharides, the incorporation of D-lyxose into larger, more complex glycan architectures is an area of synthetic interest. biosynsis.com These complex structures are often found on cell surfaces and are involved in a myriad of biological processes. The synthesis of such molecules is a challenging endeavor that requires a strategic, stepwise approach. Automated glycan assembly (AGA) has emerged as a powerful tool for the synthesis of complex oligosaccharides, although the inclusion of rare sugars like lyxose remains a specialized task. nih.gov
Precursor in Nucleoside Analog Synthesis
Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. These molecules mimic natural nucleosides and can interfere with the replication of viral or cellular genetic material. The synthesis of novel nucleoside analogs often involves the coupling of a modified sugar moiety with a heterocyclic base. This compound can serve as the precursor to the sugar component in the synthesis of lyxopyranonucleosides.
Condensation Reactions with Heterocyclic Bases (e.g., Silylated Thymine and Uracil)
A common method for the synthesis of nucleosides is the Vorbrüggen glycosylation, which involves the condensation of a protected sugar with a silylated heterocyclic base in the presence of a Lewis acid catalyst. In this context, this compound would be the protected sugar. The heterocyclic base, such as thymine or uracil, is first silylated to enhance its nucleophilicity and solubility.
The reaction of the acetylated lyxopyranose with the silylated base, typically in the presence of a catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf), leads to the formation of the N-glycosidic bond, a key linkage in nucleosides. The stereochemistry of this newly formed bond is influenced by the reaction conditions and the nature of the sugar protecting groups.
Pathways to Modified Lyxopyranonucleosides
Following the successful condensation reaction, the resulting acetyl-protected lyxopyranonucleoside can be subjected to further modifications. The acetyl groups can be removed through deacetylation, typically using basic conditions such as sodium methoxide (B1231860) in methanol, to yield the unprotected nucleoside analog.
Furthermore, the lyxose sugar itself can be chemically modified prior to or after the coupling with the nucleobase to create a diverse range of nucleoside analogs with potentially unique biological activities. These modifications could include the introduction of different functional groups at various positions on the sugar ring, leading to novel therapeutic candidates. The synthesis of uracil nucleotide analogs with modified, acyclic ribose moieties highlights the importance of exploring non-natural sugar components in the design of new drugs. nih.gov
Role in the Synthesis of Natural Product Fragments
Many natural products possess complex structures that include carbohydrate moieties. The biological activity of these natural products is often dependent on the precise structure and stereochemistry of these sugar components. The chemical synthesis of these natural products or fragments thereof is a critical step in their study and in the development of new therapeutic agents.
Generation of Chemically Modified Carbohydrate Probes
The strategic application of chemically modified carbohydrates as probes has become an invaluable tool in chemical biology for elucidating the roles of glycans in various physiological and pathological processes. While direct literature on the use of this compound in the synthesis of such probes is not extensively documented, its structure provides a versatile scaffold for the generation of chemically modified carbohydrate probes. Based on established principles of carbohydrate chemistry, several synthetic routes can be proposed for the conversion of this compound into functional probes, such as those bearing fluorescent tags or biotin labels for affinity purification.
The generation of these probes would typically involve a multi-step synthesis that begins with the selective modification of the acetylated D-lyxopyranose backbone. A crucial step in this process is the introduction of a reactive handle—a functional group that is amenable to bioconjugation techniques. This handle can then be used to attach a variety of reporter molecules, thereby creating a diverse toolkit of probes for biological investigation.
One plausible synthetic strategy involves the anomeric activation of this compound, followed by the introduction of a linker arm that terminates in a functional group suitable for click chemistry, such as an azide or an alkyne. Organic azides, for instance, are widely used in bioorthogonal chemistry due to their stability and specific reactivity with alkynes. nih.govmdpi.com The introduction of an azide group at the anomeric position of the lyxopyranose ring would create a versatile intermediate that can be readily conjugated to a wide array of alkyne-modified reporter tags.
Alternatively, selective deacetylation of one of the hydroxyl groups on the pyranose ring could provide a site for the attachment of a reporter group through an ether or ester linkage. researchgate.netnih.gov Regioselective deacetylation can often be achieved using enzymatic or specific chemical methods, allowing for precise control over the position of the modification. nih.gov For example, selective deacetylation at the C-4 position would yield a free hydroxyl group that could be subsequently derivatized.
The following data table outlines a hypothetical set of chemically modified carbohydrate probes that could be synthesized from this compound, along with their potential applications in glycobiology research.
| Probe Name | Reporter Group | Linkage Chemistry | Potential Application |
| Lyxose-N-Biotin | Biotin | Amide | Affinity purification of lyxose-binding proteins |
| Lyxose-C-Fluorescein | Fluorescein | Thioether | Fluorescence imaging of cellular uptake and localization |
| Lyxose-Azide | Azide | Click Chemistry | General purpose probe for conjugation to various reporter groups |
These proposed probes, derived from this compound, would serve as valuable tools for studying the interactions and metabolic pathways of D-lyxose in biological systems. The modular nature of their synthesis would allow for the generation of a wide range of probes with different reporter groups, each tailored to specific experimental needs.
Emerging Research Directions and Methodological Innovations
Development of Chemoenzymatic and Biocatalytic Routes Involving Lyxopyranose Derivatives
The integration of enzymatic methods into synthetic carbohydrate chemistry, known as chemoenzymatic synthesis, offers a powerful approach to overcome challenges of regioselectivity and stereoselectivity that are often encountered in traditional chemical synthesis. Biocatalysis, the use of natural or engineered enzymes to catalyze chemical reactions, is increasingly being explored for the synthesis of complex carbohydrates and their derivatives.
Enzymes such as lipases and proteases have demonstrated utility in the regioselective acylation and deacetylation of sugars in aqueous media, providing a greener alternative to conventional methods that often rely on toxic and expensive organic solvents. unive.itresearchgate.net For instance, Amano lipase A from Aspergillus niger has been shown to effectively catalyze the complete deprotection of peracetylated α-glycopyranosides with excellent yields. researchgate.net While specific examples involving 1,2,3,4-Tetra-O-acetyl-D-lyxopyranose are not yet prevalent in the literature, the principles established with other sugars are readily applicable. The use of engineered enzymes, developed through techniques like directed evolution, can further enhance catalytic activity and substrate specificity, paving the way for the synthesis of rare sugars and their derivatives. unl.pt
A key advantage of biocatalytic routes is the ability to perform reactions under mild conditions, which helps to minimize the formation of byproducts and simplifies purification processes. acs.org For example, the regioselective acetylation of sucrose to sucrose-6-acetate has been achieved with high yield using immobilized bacterial cells, demonstrating the potential for scalable and efficient biocatalytic processes. researchgate.net The development of novel enzymes and the optimization of reaction conditions are active areas of research that hold significant promise for the synthesis of lyxopyranose derivatives.
Table 1: Comparison of Conventional vs. Chemoenzymatic Synthesis of Acetylated Sugars
| Feature | Conventional Chemical Synthesis | Chemoenzymatic Synthesis |
|---|---|---|
| Reagents | Often requires stoichiometric amounts of activating agents and catalysts. | Utilizes enzymes, which are catalytic and often biodegradable. |
| Solvents | Typically relies on organic solvents, some of which are hazardous. | Can often be performed in aqueous media, reducing environmental impact. |
| Selectivity | May require complex protecting group strategies to achieve regioselectivity and stereoselectivity. | Enzymes can offer high levels of selectivity, simplifying synthetic routes. |
| Reaction Conditions | Can involve harsh temperatures and pH conditions. | Generally proceeds under mild, physiological-like conditions. |
| Byproducts | Can generate significant amounts of chemical waste. | Tends to be a cleaner process with fewer byproducts. |
Flow Chemistry and Continuous Processing in Acetylated Carbohydrate Synthesis
Flow chemistry, or continuous flow processing, has emerged as a transformative technology in organic synthesis, and its application to carbohydrate chemistry is a rapidly growing area of interest. nih.gov This methodology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. The precise control over reaction parameters such as temperature, pressure, and reaction time offered by flow systems can lead to improved yields, higher selectivity, and enhanced safety, particularly for reactions that are difficult to control in traditional batch processes. thieme-connect.de
The synthesis of acetylated carbohydrates can benefit significantly from flow chemistry. For example, glycosylation reactions, which are notoriously sensitive and can be difficult to reproduce, have been shown to be more controllable and reproducible in flow reactors. thieme-connect.de The ability to safely explore a wider range of reaction conditions, including elevated temperatures and pressures, can accelerate reaction rates and improve efficiency. acs.org Continuous processing also allows for the integration of in-line purification and analysis, streamlining the entire synthetic workflow.
While the direct synthesis of this compound in a continuous flow system has not been extensively reported, the successful application of this technology to the synthesis of other complex carbohydrates and C-glycosides highlights its potential. acs.org For instance, the azidophenylselenylation of 3,4,6-tri-O-acetyl-d-galactal has been demonstrated in a scalable flow process, overcoming the safety and reproducibility issues associated with the batch reaction. acs.org As the field advances, the development of dedicated flow systems for the acetylation and further modification of monosaccharides like D-lyxose is a promising avenue for future research.
Computational Approaches to Predict Reactivity and Stereoselectivity
Computational chemistry has become an indispensable tool in modern organic synthesis, providing deep insights into reaction mechanisms and enabling the prediction of reactivity and stereoselectivity. nih.govnih.gov In the context of carbohydrate chemistry, computational modeling is being used to unravel the complex interplay of factors that govern the outcome of glycosylation reactions and other transformations. acs.orgacs.org
Predicting the stereochemical outcome of glycosylation, a critical step in the synthesis of oligosaccharides and glycoconjugates, is a significant challenge. rsc.orgchemrxiv.org Machine learning algorithms, trained on large datasets of experimental results, are now being employed to accurately predict the stereoselectivity of glycosylation reactions. rsc.orgchemrxiv.orgbath.ac.uk These models can take into account multiple variables, including the nature of the glycosyl donor and acceptor, the promoter, the solvent, and the temperature, to provide a quantitative prediction of the reaction outcome. rsc.orgchemrxiv.org This predictive power can significantly reduce the amount of empirical screening required to identify optimal reaction conditions.
Furthermore, quantum mechanics-molecular mechanics (QM/MM) methods are being used to study the reaction mechanisms of carbohydrate-active enzymes, providing a detailed understanding of how these biocatalysts achieve their remarkable efficiency and selectivity. nih.govresearchgate.net This knowledge can then be used to guide the engineering of novel enzymes with tailored properties for specific synthetic applications. As computational power and algorithmic sophistication continue to increase, the in silico design of synthetic routes for complex carbohydrates like this compound will become increasingly feasible.
Sustainable Synthetic Strategies for this compound Production
The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals and pharmaceuticals, and the production of acetylated carbohydrates is no exception. humanjournals.com Sustainable strategies for the synthesis of this compound focus on minimizing environmental impact by using renewable starting materials, reducing waste, and employing environmentally benign reagents and solvents. unive.it
One key aspect of sustainable synthesis is the use of catalysts that are efficient, recyclable, and non-toxic. For example, solid catalysts like MgO have been investigated for the selective anomeric deacetylation of peracetylated sugars, offering a greener alternative to traditional reagents. The use of microwave irradiation in conjunction with catalysts can also lead to faster reaction times and reduced energy consumption. nih.gov
Furthermore, the development of solvent-free or aqueous reaction systems is a major goal in green carbohydrate chemistry. The selective acetylation of unprotected sugars has been demonstrated in aqueous solutions, avoiding the need for hazardous organic solvents. acs.org Biocatalytic approaches, as discussed in section 6.1, are inherently green due to their use of renewable catalysts (enzymes) and their ability to operate in water under mild conditions. researchgate.net The exploration of gas-phase acetylation reactions also presents a promising avenue for reducing solvent use and simplifying product isolation. aalto.fi As the demand for sustainable chemical processes grows, the development of eco-friendly methods for the production of this compound will be a critical area of research.
Q & A
Q. What is the synthetic utility of 1,2,3,4-Tetra-O-acetyl-d-lyxopyranose in carbohydrate chemistry?
this compound serves as a critical glycosyl donor in stereoselective glycosylation reactions. The acetyl groups act as temporary protecting groups, stabilizing the sugar moiety and enabling selective activation for glycosidic bond formation. This compound is particularly valuable for constructing lyxose-containing oligosaccharides, which are essential for studying carbohydrate-protein interactions and enzymatic mechanisms. Reaction protocols often involve activation with Lewis acids (e.g., BF₃·Et₂O) or trichloroacetimidate chemistry to generate reactive intermediates .
Q. What is the standard protocol for synthesizing this compound from d-lyxose?
Acetylation : React d-lyxose with acetic anhydride in the presence of a catalyst (e.g., pyridine or H₂SO₄) under anhydrous conditions.
Purification : Monitor reaction progress via TLC (eluent: hexane/ethyl acetate). Isolate the product using column chromatography (silica gel, gradient elution).
Characterization : Confirm structure via ¹H/¹³C NMR (acetyl peaks at δ ~2.0–2.2 ppm) and mass spectrometry (e.g., ESI-MS for molecular ion validation).
This method typically achieves yields of 70–85% under optimized conditions .
Q. How is the stereochemical integrity of this compound verified?
X-ray crystallography is the gold standard for confirming the pyranose ring conformation (e.g., C1 chair vs. boat structures). For routine analysis, NOESY NMR experiments identify spatial correlations between axial/equatorial protons, while J-coupling constants (³JHH) validate anomeric configuration (α/β ratio). Polarimetry can also corroborate optical purity .
Advanced Research Questions
Q. How can researchers mitigate low glycosylation yields when using this compound?
Low yields often stem from competing side reactions (e.g., hydrolysis or β-elimination). Strategies include:
- Solvent Optimization : Use anhydrous dichloromethane or toluene to minimize water interference.
- Catalyst Screening : Test alternative promoters (e.g., TMSOTf vs. BF₃·Et₂O) to enhance donor activation.
- Temperature Control : Maintain reactions at –20°C to 0°C to suppress undesired pathways.
Post-reaction, employ scavengers (e.g., molecular sieves) to sequester water .
Q. What explains stereochemical contradictions in glycosylation outcomes with this compound?
Discrepancies in α/β selectivity may arise from:
- Neighboring Group Participation (NGP) : Acetyl groups at C2 can stabilize oxocarbenium intermediates, favoring β-selectivity.
- Solvent Polarity : Polar aprotic solvents (e.g., acetonitrile) stabilize transition states, altering stereochemical outcomes.
- Donor-Acceptor Mismatch : Steric hindrance from bulky acceptors may override electronic effects.
Mechanistic studies using DFT calculations or kinetic isotope effects (KIEs) can resolve these contradictions .
Q. How does the acetyl group configuration influence the reactivity of this compound?
The regioselectivity of acetylation dictates donor reactivity:
- C2 Acetylation : Enhances electron-withdrawing effects, accelerating glycosylation but increasing hydrolysis risk.
- C3/C4 Acetylation : Modulates ring puckering (via Cremer-Pople parameters), affecting transition state accessibility.
Comparative studies with partially acetylated analogs (e.g., 2,3-di-O-acetyl derivatives) can isolate these effects .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
